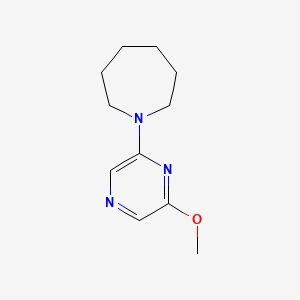![molecular formula C16H15FN2 B12265523 Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- CAS No. 1016805-94-9](/img/structure/B12265523.png)
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a fluorine atom and a complex amino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 3-fluoro-4-nitrobenzonitrile, is reacted with a methyl(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, aiding in its cellular uptake. The amino group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the complex amino group.
Benzonitrile, 3-fluoro-4-[(phenylmethyl)thio]-: Contains a thioether group instead of the amino group.
Benzonitrile, 3-methyl-: Lacks the fluorine and amino groups.
Uniqueness
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- is unique due to the presence of both the fluorine atom and the complex amino group. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1016805-94-9 |
|---|---|
Formule moléculaire |
C16H15FN2 |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
4-[[benzyl(methyl)amino]methyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C16H15FN2/c1-19(11-13-5-3-2-4-6-13)12-15-8-7-14(10-18)9-16(15)17/h2-9H,11-12H2,1H3 |
Clé InChI |
WEBMWMVFFCUXOU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12265441.png)
![3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine](/img/structure/B12265448.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12265454.png)
![3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12265456.png)

![4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265474.png)
![4-(6-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265477.png)
![2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12265489.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12265497.png)
![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12265498.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B12265510.png)
![N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265512.png)
![N,N-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12265518.png)
